molecular formula C5H9NO B2445039 4,4-Dimethylazetidin-2-one CAS No. 4879-95-2

4,4-Dimethylazetidin-2-one

Cat. No. B2445039
CAS RN: 4879-95-2
M. Wt: 99.133
InChI Key: IGWGXZKGWFYOHE-UHFFFAOYSA-N
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Description

4,4-Dimethylazetidin-2-one is a chemical compound with the CAS Number: 4879-95-2 . It has a molecular weight of 99.13 and its linear formula is C5H9NO . It is stored in a dry place, preferably in a freezer under -20C . The compound is in liquid form .


Molecular Structure Analysis

This compound contains a total of 16 bonds; 7 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 secondary amide (aliphatic) and 1 Beta-Lactam .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 99.13 . It is stored in a dry place, preferably in a freezer under -20C . The compound is in liquid form .

Scientific Research Applications

1. Synthesis and Biochemical Evaluation as Tubulin-Targeting Antitumor Agents

4,4-Dimethylazetidin-2-one derivatives have been synthesized and evaluated for their antitumor properties. A study found that certain derivatives displayed potent antiproliferative activity, inhibited the polymerization of tubulin, disrupted microtubular structures in cancer cells, and induced apoptosis. The study also explored the potential of these compounds as antitumor agents targeting tubulin, a key protein in cell division (Greene et al., 2016).

2. Pharmaceutical Synthesis

This compound has been utilized as an intermediate in the synthesis of various pharmaceutical compounds. A study describes its role in the preparation of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate for developing an antibiotic for veterinary pathogens (Fleck et al., 2003).

3. Chemical Synthesis and Structural Analysis

The compound has been a subject of structural and synthetic chemistry research. For instance, its role in the synthesis of cyclin-dependent kinase-2 inhibitors has been explored, highlighting its significance in developing therapeutic agents (Wang et al., 2004).

4. Development of DNA-Interacting Agents

Studies have investigated the interaction of this compound derivatives with DNA, crucial for understanding their potential in drug design and nucleic acid assay. This includes research on the binding orientations of these compounds to DNA, which is significant for designing DNA-targeting drugs (Strekowski et al., 1986).

5. Diastereoselective Synthesis in Organic Chemistry

The diastereoselective synthesis of 3,3-dimethylazetidines, involving this compound, has been developed, providing a route to bioactive molecules. This synthesis method is important for creating compounds with specific stereochemistry, which is crucial in drug design and development (Jin et al., 2016).

Safety and Hazards

The safety information for 4,4-Dimethylazetidin-2-one includes several hazard statements: H302-H312-H332-H314 . The precautionary statements include: P260-P264-P270-P271-P280-P301+P330+P331-P302+P352-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P405-P501 .

properties

IUPAC Name

4,4-dimethylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(2)3-4(7)6-5/h3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWGXZKGWFYOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4879-95-2
Record name 4,4-dimethylazetidin-2-one
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